Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Description
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-82-5) is a brominated and chlorinated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₆H₂₀BrClN₄O₂ and a molecular weight of 415.7 g/mol . The compound features a tert-butyl carbamate-protected piperidine ring attached to the pyrazolo[1,5-a]pyrimidine core, which is substituted with bromine at position 3 and chlorine at position 6.
Properties
IUPAC Name |
tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClN4O2/c1-16(2,3)24-15(23)21-6-4-5-10(9-21)12-7-13(18)22-14(20-12)11(17)8-19-22/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAROUHNRHVFYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120855 | |
| Record name | 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877173-82-5 | |
| Record name | 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877173-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its effects on various cellular processes. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is known for its role in various biological activities, and a pyrazolo[1,5-a]pyrimidine moiety that enhances its interaction with biological targets.
Research indicates that the pyrazolo[1,5-a]pyrimidine derivative exhibits inhibitory activity against specific enzymes, particularly within the cytochrome P450 family. For instance, it has been shown to inhibit CYP1A2, an enzyme involved in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Enzyme Inhibition
The compound's ability to inhibit CYP enzymes suggests potential applications in pharmacology:
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| CYP1A2 | Competitive | Alters metabolism of various drugs |
| Other CYPs | To be determined | Further studies required |
Cellular Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa cells. This effect is mediated through modulation of pro-apoptotic and anti-apoptotic gene expression .
Case Studies
Case Study 1: Apoptosis Induction in HeLa Cells
A study investigated the effects of the compound on HeLa cells. Results indicated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic markers (e.g., Bax).
- Decreased expression of anti-apoptotic markers (e.g., Bcl-2).
This suggests a potential therapeutic role in cancer treatment by promoting programmed cell death in malignant cells.
Case Study 2: Interaction with CYP Enzymes
Another study focused on the interaction of the compound with CYP enzymes. It was found that:
- The compound exhibited competitive inhibition against CYP1A2.
- This interaction could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme.
Scientific Research Applications
Medicinal Chemistry and Anticancer Applications
Recent studies have highlighted the compound's role as an inhibitor of various kinases implicated in cancer progression. Specifically, pyrazolo[1,5-a]pyrimidines, including this compound, have been shown to inhibit Casein Kinase 2 (CK2), which is associated with tumor growth and survival. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against CK2, making it a promising candidate for cancer therapeutics .
Case Study: CK2 Inhibition
- Objective : To evaluate the effectiveness of tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate as a CK2 inhibitor.
- Methodology : In vitro assays were conducted to measure the IC50 values against CK2.
- Findings : The compound demonstrated low micromolar activity, comparable to existing CK2 inhibitors like silmitasertib. It was noted for its improved selectivity over other inhibitors, suggesting a potential for reduced side effects in therapeutic applications .
Kinase Inhibition and Targeted Therapy
The compound's structure allows it to interact effectively with ATP-binding sites of kinases, which are crucial for signal transduction in cells. The inhibition of kinases such as Adaptor Associated Kinase 1 (AAK1) has been linked to therapeutic strategies for treating diseases like cancer and neurodegenerative disorders. AAK1 is involved in clathrin-mediated endocytosis, impacting synaptic transmission and receptor recycling .
Table: Comparison of Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | CK2 | <10 | High |
| Silmitasertib | CK2 | <10 | Moderate |
| Other known inhibitors | Various | >10 | Variable |
Neurobiology Applications
In neurobiology, the modulation of AAK1 by this compound suggests potential applications in treating neurological disorders. Given AAK1's role in synaptic functions, targeting this kinase could lead to new treatments for conditions characterized by synaptic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders .
Research Insights
Research has indicated that inhibiting AAK1 can enhance synaptic plasticity and improve cognitive functions. This opens avenues for developing therapies aimed at enhancing memory and learning through targeted kinase inhibition.
Comparison with Similar Compounds
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-81-4)
- Molecular Formula : C₁₆H₂₁ClN₄O₂
- Molecular Weight : 336.82 g/mol
- Key Differences : Lacks the bromine substituent at position 3, resulting in a lower molecular weight and reduced electrophilicity.
- Synthesis : Similar synthetic routes likely involve Rh-catalyzed coupling or direct halogenation .
- Applications : Used as a building block in drug discovery, with better commercial availability compared to the brominated analog .
Tert-butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8eaa)
- Molecular Formula : C₂₉H₂₉ClN₄O₂
- Molecular Weight : 533.15 g/mol
- Key Differences : Contains a 2-chlorophenyl group at position 5 and a phenyl group at position 3, increasing steric bulk and molecular weight.
- Synthesis: Synthesized via Rh(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides .
- Characterization : Confirmed by HRMS (533.1573 [M+H]⁺), ¹H/¹³C NMR, and IR spectroscopy .
Tert-butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (147)
Tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Molecular Formula : C₁₆H₂₀N₄O₂
- Molecular Weight : 300.4 g/mol
- Key Differences : Features a partially saturated 5,6-dihydropyridine ring instead of a piperidine, reducing rigidity.
- Bioactivity : Reported with CBA IC₅₀ values marked as "**" in Table 1, indicating moderate potency .
Structural and Functional Analysis
Substituent Effects
- Bromine vs. Chlorine: The bromine at position 3 in the target compound enhances electrophilicity compared to non-brominated analogs (e.g., CAS 877173-81-4), making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Piperidine vs.
Physicochemical Properties
Research Implications
- Stability Issues : The discontinued status of the target compound may relate to stability challenges during storage or synthesis, contrasting with stable analogs like CAS 877173-81-4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
